2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate
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Overview
Description
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE is a complex organic compound with a unique structure that includes both chlorinated and nitro-substituted aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration: Introduction of a nitro group into the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine atoms.
Esterification: Formation of ester bonds between carboxylic acids and alcohols.
Amidation: Formation of amide bonds between carboxylic acids and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Chlorophenoxy)phenyl]-2-oxoethyl benzoate
- 2-[4-(2-Nitrophenoxy)phenyl]-2-oxoethyl benzoate
- 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-aminobenzoate
Uniqueness
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 4-(BENZOYLAMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H19ClN2O7 |
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Molecular Weight |
530.9 g/mol |
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 4-benzamidobenzoate |
InChI |
InChI=1S/C28H19ClN2O7/c29-23-7-4-8-24(31(35)36)26(23)38-22-15-11-18(12-16-22)25(32)17-37-28(34)20-9-13-21(14-10-20)30-27(33)19-5-2-1-3-6-19/h1-16H,17H2,(H,30,33) |
InChI Key |
FGNDUROBISJLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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